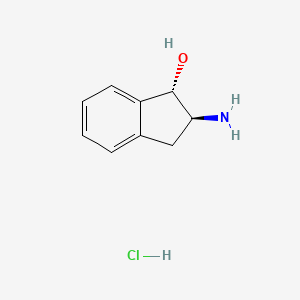

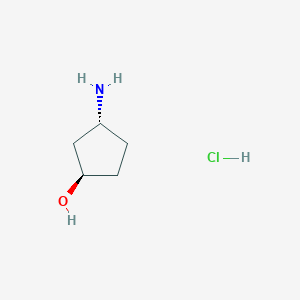

(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.651. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy Applications

2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) is an example of a compound with significant applications in cancer therapy. It is a potent immunosuppressant approved by the FDA for multiple sclerosis treatment. FTY720 has shown preclinical antitumor efficacy in several cancer models, indicating the potential for compounds with amino and hydrochloride groups in cancer therapy (Li Zhang et al., 2013).

Antioxidant Properties

Hydroxycinnamic acids (HCAs) have been studied for their in vitro antioxidant activity. These compounds, through structural modifications, demonstrate significant biological properties, potentially applicable to molecules like "(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ol; hydrochloride" for managing oxidative stress-related diseases (N. Razzaghi-Asl et al., 2013).

Herbicide Toxicity Studies

The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) has been extensively researched for its toxicology and mutagenicity, showcasing the scientific interest in understanding the environmental and health impacts of chemical compounds. This highlights a potential area for studying the environmental and toxicological aspects of similar compounds (Natana Raquel Zuanazzi et al., 2020).

Chromatography

The use of hydrophilic interaction chromatography (HILIC) for separating polar, weakly acidic, or basic samples, including drugs and metabolites, suggests applications in analytical chemistry for related compounds. The versatility in separation modes emphasizes the potential utility in analytical methodologies (P. Jandera, 2011).

Wirkmechanismus

Mode of Action

The compound’s interaction with its targets results in vasoconstriction . This is believed to be principally an α-adrenergic receptor response . The vasoconstriction that pseudoephedrine produces helps to reduce nasal congestion, a common symptom of colds or allergies .

Biochemical Pathways

The affected biochemical pathway involves the displacement of noradrenaline from storage vesicles in presynaptic neurons . This displacement leads to an increase in the concentration of noradrenaline in the synaptic cleft, which in turn stimulates the adrenergic receptors, leading to vasoconstriction .

Pharmacokinetics

The pharmacokinetic properties of (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride include:

- Bioavailability : Approximately 100%

- Metabolism : 10–30% in the liver

- Elimination half-life : 4.3–8 hours

- Excretion : 43–96% through the kidneys

These properties impact the compound’s bioavailability, determining how much of the drug reaches the systemic circulation and how long it remains in the body.

Result of Action

The molecular and cellular effects of the compound’s action include the reduction of tissue hyperemia, edema, and nasal congestion commonly associated with colds or allergies . Other beneficial effects may include increasing the drainage of sinus secretions, and opening of obstructed Eustachian tubes .

Eigenschaften

IUPAC Name |

(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H/t8-,9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFDUVWKQCDJQM-OZZZDHQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C2=CC=CC=C21)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1149031.png)

![4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide](/img/structure/B1149033.png)